2-(Methylthio)-1,3-thiazole-4-carboxylic acid

Overview

Description

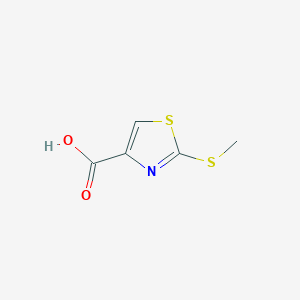

2-(Methylthio)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a methylthio (-SCH₃) group at the 2-position and a carboxylic acid (-COOH) group at the 4-position. Thiazole-carboxylic acids are pivotal in medicinal chemistry due to their bioisosteric properties, enabling interactions with biological targets such as enzymes and receptors .

Such compounds are frequently explored as intermediates in drug development, particularly for antimicrobial, anticancer, and anti-inflammatory applications .

Preparation Methods

Detailed Preparation Method from L-Cysteine Hydrochloride (Condensation, Esterification, Oxidation, Hydrolysis)

A well-documented and industrially relevant method uses L-cysteine hydrochloride and formaldehyde as starting materials, proceeding through condensation, esterification, oxidation, and hydrolysis steps to yield the target compound. This method is notable for its mild conditions, high selectivity, and cost-effectiveness due to inexpensive raw materials.

Stepwise Process:

| Step | Reaction Type | Reactants & Conditions | Product & Yield | Notes |

|---|---|---|---|---|

| 1 | Condensation | L-cysteine hydrochloride + formaldehyde → thiazolidine-4-carboxylic acid (intermediate) | Intermediate thiazolidine derivative | Forms the thiazole ring precursor via condensation |

| 2 | Esterification | Thiazolidine-4-carboxylic acid + methanol + dry HCl gas, room temp, 12 h | Methyl thiazolidine-4-carboxylate hydrochloride salt (white crystals), 89% yield | Esterification under acidic conditions; salt isolated and then dehydrochlorinated |

| 3 | Oxidation | Methyl thiazolidine-4-carboxylate + MnO2 + acetonitrile, 60–100°C, 24–72 h | Methyl thiazole-4-carboxylate, 80.8% yield | MnO2 oxidizes thiazolidine ring to aromatic thiazole ring |

| 4 | Hydrolysis | Methyl thiazole-4-carboxylate + 10% NaOH aqueous solution, reflux 1 h; acidify to pH 3 with HCl | 2-(Methylthio)-1,3-thiazole-4-carboxylic acid | Hydrolysis of ester to free acid; precipitation and isolation of product |

- Molar ratios:

- Oxidation: methyl thiazolidine-4-carboxylate : MnO2 = 1:20–1:26

- Hydrolysis: methyl thiazole-4-carboxylate : NaOH = 1:2.0–1:2.9

- Reaction temperatures: 60–80°C for oxidation; reflux for hydrolysis

- Reaction times: 24–72 h for oxidation; 1 h for hydrolysis

- Uses cheap, readily available L-cysteine hydrochloride.

- Mild reaction conditions and simple operations.

- High conversion rates and selectivity.

- Clean process with reduced production costs.

This method is described in detail in a Chinese patent (CN102372680A) and represents a practical industrial approach.

Alternative Preparation via Halomethylthiazole Intermediates

Another approach involves the transformation of halomethyl-substituted thiazoles into the corresponding carboxylic acids by hydrolysis under acidic aqueous conditions.

Process Summary:

- Starting from monohalomethylthiazoles (e.g., 2-(chloromethyl)- or 2-(bromomethyl)-thiazole derivatives).

- Treatment with strong acids (hydrochloric acid, sulfuric acid, or phosphoric acid) in aqueous media converts the halomethyl group to hydroxymethyl.

- Subsequent oxidation or rearrangement yields the carboxylic acid at the 4-position.

This method allows preparation of various thiazole carboxylic acids, including this compound, with yields generally exceeding 65%. Control of acid concentration is critical to optimize yield and avoid reversibility of the hydroxymethyl formation step.

Methylthio Group Introduction via Nucleophilic Substitution or Functional Group Transformation

The methylthio substituent at the 2-position can be introduced by:

- Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the thiazole ring with methylthiolate anion.

- Direct methylthiolation of thiazole intermediates using reagents such as methylthiol or methylthiolating agents under controlled conditions.

While specific detailed protocols for this step in the context of this compound are less commonly reported, analogous methods in heterocyclic chemistry suggest these routes are feasible and often integrated into multi-step syntheses.

Summary Table of Preparation Methods

Research Findings and Notes

- The oxidation step using manganese dioxide (MnO2) is critical for converting the saturated thiazolidine ring to the aromatic thiazole ring, with reaction times ranging from 24 to 72 hours depending on temperature and reagent ratios.

- Esterification under dry hydrogen chloride gas in methanol provides high yields of methyl esters, facilitating subsequent oxidation and hydrolysis steps.

- Hydrolysis of methyl esters to free acids is efficiently achieved with sodium hydroxide followed by acidification, yielding the target carboxylic acid in high purity.

- Alternative methods involving halomethyl intermediates require careful control of acid concentration to prevent reversibility and maximize yield.

- The methylthio group introduction is often performed at an intermediate stage, either before or after ring formation, depending on the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Methylthio)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group substitutions among analogous thiazole-carboxylic acids:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) at position 4 enhance acidity (pKa ~2–3), while electron-donating groups (e.g., -SCH₃, -C₆H₅) at position 2 modulate ring electronics and stability .

- Bioactivity: Substituents dictate target specificity. For example, 2-(4-methylphenyl) derivatives inhibit bacterial virulence , whereas cyanobacterial analogs like Ala-Tzl-Ca exhibit antiplasmodial effects .

Physicochemical Properties

Insights :

- The methylthio group increases LogP compared to polar substituents (e.g., -COOH), enhancing membrane permeability but reducing aqueous solubility.

- Salt forms (e.g., hydrochloride) drastically improve water solubility, critical for parenteral drug formulations .

Biological Activity

2-(Methylthio)-1,3-thiazole-4-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C6H7NO2S

- Molecular Weight : 159.19 g/mol

The thiazole ring contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20 | Reactive oxygen species (ROS) generation |

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Baghdad evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results indicated that it exhibited strong cytotoxicity, particularly in breast and cervical cancer cells, with mechanisms involving apoptosis and cell cycle disruption .

- Neuroprotection : A recent investigation explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results demonstrated a reduction in cell death and inflammatory markers, supporting its potential use in treating neurodegenerative disorders .

Q & A

Q. Synthesis and Purification

Q: What are the optimized synthetic routes for preparing 2-(Methylthio)-1,3-thiazole-4-carboxylic acid with high purity? A: The synthesis typically involves cyclization of thioamide precursors or functionalization of preformed thiazole rings. For example, oxidation of ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate derivatives using hydrogen peroxide or m-chloroperbenzoic acid can yield sulfoxide intermediates, which can be further modified . Substitution reactions with methylthio groups may employ alkyl halides under basic conditions. Purification often combines column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical for confirming purity >95% .

Q. Structural Characterization

Q: Which analytical techniques are essential for confirming the structure of this compound? A: Key techniques include:

- NMR Spectroscopy : H and C NMR to verify methylthio (-SCH) and carboxylic acid (-COOH) groups. For example, the methylthio proton typically resonates at δ 2.5–3.0 ppm .

- FTIR : Peaks at ~2550 cm (S-CH stretch) and 1700 cm (carboxylic acid C=O) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 190.01) .

- X-ray Crystallography : Resolves stereoelectronic effects of the thiazole ring and substituents .

Q. Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound? A: Common assays include:

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) for derivatives targeting cancer pathways .

- Antiviral Screening : Plaque reduction assays against RNA viruses (e.g., influenza) using MDCK cells .

- Antiplatelet Activity : Turbidimetric aggregation assays with ADP or collagen as agonists .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Q. Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the thiazole ring influence biological activity? A: SAR studies reveal:

- Methylthio Group : Enhances lipophilicity, improving membrane permeability. Replacing it with bulkier groups (e.g., phenylpiperazinyl) can modulate receptor selectivity .

- Carboxylic Acid : Critical for hydrogen bonding with target proteins (e.g., kinases). Esterification reduces activity, suggesting ionization is key .

- Heterocyclic Modifications : Substitution at the 2-position with benzofuran or chlorothiophene (e.g., 2-(5-chlorothiophen-2-yl)) increases antiviral potency .

Q. Metabolic Stability Assessment

Q: What methodologies evaluate the metabolic stability of thiazole-4-carboxylic acid derivatives? A: Preclinical models use:

- Liver Microsomes : Incubation with rat/human liver microsomes and NADPH, followed by LC-MS quantification of parent compound depletion .

- 19F NMR Spectroscopy : For fluorinated analogs, tracking metabolites like sulfoxides or hydrolyzed acids .

- CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. Computational and Structural Design

Q: How can X-ray crystallography and modeling guide inhibitor design? A:

- X-ray Crystallography : Resolves binding modes, as seen in PDB entries (e.g., X8U ligand bound to a kinase active site) .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions, highlighting key residues (e.g., hydrophobic pockets accommodating methylthio groups) .

- QSAR Models : Predict logP and pKa to optimize bioavailability .

Q. Stability and Handling Protocols

Q: What are best practices for handling and storing this compound? A:

- Storage : -20°C under argon in amber vials to prevent oxidation of the methylthio group .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Handling : Use glove boxes for hygroscopic derivatives and neutralize waste with bicarbonate .

Q. Toxicity Prediction

Q: What strategies predict toxicity early in development? A:

- In Silico Tools : Derek Nexus for structural alerts (e.g., thiazole-related hepatotoxicity) .

- AMES Test : Bacterial reverse mutation assay to assess mutagenicity .

- hERG Binding Assays : Patch-clamp electrophysiology to evaluate cardiac risk .

Q. Cross-Disciplinary Optimization

Q: How can medicinal chemistry and pharmacology integrate to optimize derivatives? A:

- Parallel Synthesis : Generate libraries with varied substituents (e.g., piperazinyl, benzothiazolyl) for high-throughput screening .

- Pharmacokinetic Studies : Rodent models assess oral bioavailability and half-life. For example, methylthio derivatives show improved C vs. unsubstituted analogs .

- Target Validation : CRISPR/Cas9 knockout models confirm on-target effects .

Properties

IUPAC Name |

2-methylsulfanyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGEQDZJYTMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649260 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907543-75-3 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.